N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic scaffold with a carboxamide moiety at position 2 and dual 3-methoxypropyl substituents at positions 1 and N. Its IUPAC name reflects the bis(3-methoxypropyl) groups and the 4-oxo-1,4-dihydro core . The 3-methoxypropyl groups likely enhance solubility and modulate pharmacokinetics compared to bulkier aryl substituents .
Properties
IUPAC Name |
N,6-bis(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-26-11-5-8-20-18(24)15-13-14-17(22(15)10-6-12-27-2)21-16-7-3-4-9-23(16)19(14)25/h3-4,7,9,13H,5-6,8,10-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILKVCSPUMHZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solution-phase parallel synthesis and high-throughput evaluation are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new substituents into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Antimicrobial and Antiviral Profiles
- Antibiofilm Activity: Analogs with 3-methoxypropyl groups (e.g., compound 4d) exhibit moderate antibiofilm activity against S. aureus (MIC: 75 mg/L for 6b) but are ineffective against P. aeruginosa and E. coli (MIC >200 mg/L) .
- Anti-Tubercular Activity : Compound 1 (with benzyl and imidazolylpropyl groups) inhibits M. smegmatis (MIC: 50 mg/mL) and MDR-M. tuberculosis (MIC: 20 mg/mL) via Ag85C binding .
- SARS-CoV-2 Mpro Inhibition : Intermediate 17 (methyl ester precursor) is inactive (IC50 >100 µM), suggesting carboxamide substitution is critical for antiviral activity .
Physicochemical Properties
- Solubility : 3-Methoxypropyl derivatives (e.g., 4d) show improved aqueous solubility compared to aryl-substituted analogs (e.g., 21) due to ether oxygen hydrogen-bonding capacity .
- pKa and Density : Predicted pKa ~14.76 and density ~1.24 g/cm³ for 3-methoxypropyl derivatives align with moderate lipophilicity .
Key Research Findings and Implications
- Substituent-Driven Activity : The bis(3-methoxypropyl) groups in the target compound likely enhance cell permeability and metabolic stability compared to benzyl or aryl analogs, though this may trade off with reduced target affinity .
- Synthetic Flexibility : The scaffold’s modular synthesis allows rapid diversification, enabling optimization for specific therapeutic targets (e.g., tuberculosis, viral proteases) .
Biological Activity
N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to consolidate and analyze the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structural characteristics.
Structural Characteristics
The compound belongs to a class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities. The structure comprises a pyrimidine core with substituents that enhance its pharmacological properties. Notably, the presence of the carboxamide group is crucial for its biological interactions.
Antiviral Activity
Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant antiviral properties. For instance, a set of compounds was synthesized and evaluated against the COVID-19 virus using Vero cells. Results indicated that many derivatives showed over 90% inhibition of viral growth at specific concentrations while maintaining low cytotoxicity levels . The mechanism involves interaction with the main protease (Mpro) of the virus, suggesting a targeted antiviral action.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays revealed that derivatives exhibited potent antiproliferative effects against pancreatic adenocarcinoma cells (CFPAC-1), with IC50 values indicating strong growth inhibition. The observed effects were attributed to apoptosis induction and necrosis in tumor cells .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Viral Proteases : The interaction with viral proteases disrupts the replication cycle of viruses such as SARS-CoV-2.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Some studies suggest that it may cause cell cycle arrest at specific phases, further contributing to its anticancer properties.
Study 1: Antiviral Efficacy
A study published in 2022 investigated a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines for their antiviral activity against COVID-19. The findings showed that the majority of synthesized compounds displayed significant antiviral activity with minimal cytotoxic effects on Vero cells. Molecular docking studies confirmed favorable interactions with Mpro, validating their potential as therapeutic agents against viral infections .
Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects of similar compounds on various cancer cell lines. The results highlighted that certain derivatives led to significant growth inhibition in pancreatic cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity while minimizing toxicity to normal cells .
Data Summary
| Biological Activity | IC50 Value (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Antiviral | >90% inhibition | Vero cells | Mpro inhibition |
| Anticancer | 0.79 | CFPAC-1 (pancreatic) | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
